Piperazine, 1,2-diacetyl-4-methyl-(9CI)
Description
Piperazine, 1,2-diacetyl-4-methyl-(9CI) is a piperazine derivative featuring acetyl groups at the 1- and 2-positions and a methyl group at the 4-position of the piperazine ring. Piperazine scaffolds are widely utilized in medicinal chemistry due to their flexibility, hydrogen-bonding capability, and ability to enhance pharmacokinetic properties.
Properties
CAS No. |
224189-17-7 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-(1-acetyl-4-methylpiperazin-2-yl)ethanone |
InChI |
InChI=1S/C9H16N2O2/c1-7(12)9-6-10(3)4-5-11(9)8(2)13/h9H,4-6H2,1-3H3 |
InChI Key |
UHHPGIAMKNRDRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CN(CCN1C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1,2-diacetyl-4-methyl-(9CI) can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the ring formation . Another method involves the aza-Michael addition reaction between diamines and sulfonium salts, which can be performed under basic conditions .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of piperazine, 1,2-diacetyl-4-methyl-(9CI) are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with adjustments for scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1,2-diacetyl-4-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperazine, 1,2-diacetyl-4-methyl-(9CI) may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Piperazine, 1,2-diacetyl-4-methyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of piperazine, 1,2-diacetyl-4-methyl-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Data Table
Q & A
Q. What are the recommended synthetic routes for synthesizing 1,2-diacetyl-4-methylpiperazine derivatives, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or acetylation reactions. For example, acetylation of 4-methylpiperazine with acetic anhydride under controlled pH (neutral to slightly acidic) can yield the target compound. Optimization includes:
- Temperature control (60–80°C) to prevent side reactions.
- Solvent selection (e.g., dichloromethane for improved solubility).
- Catalytic use of DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency .
Reaction progress should be monitored via TLC or HPLC.
Q. How can researchers characterize the purity and structural integrity of 1,2-diacetyl-4-methylpiperazine derivatives?
Methodological Answer:
- Spectral Analysis: Use -NMR to confirm acetyl group integration (δ 2.0–2.5 ppm) and piperazine ring protons (δ 3.0–3.5 ppm). IR spectroscopy verifies carbonyl stretches (~1650–1700 cm) .
- Elemental Analysis: Validate empirical formula (e.g., CHNO) with <1% deviation.
- HPLC: Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. What experimental protocols ensure stability of 1,2-diacetyl-4-methylpiperazine during storage?
Methodological Answer:
Q. How can solubility challenges be addressed for in vitro biological assays?
Methodological Answer:
- Use co-solvents like DMSO (≤1% v/v) for initial dissolution.
- Prepare stock solutions in PBS (pH 7.4) with sonication.
- For low aqueous solubility, employ cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 1:2 molar ratio) to enhance bioavailability .
Advanced Research Questions
Q. How can structural modifications balance reduced toxicity and retained bioactivity in 1,2-diacetyl-4-methylpiperazine derivatives?
Methodological Answer:
- Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to reduce lipophilicity and toxicity.
- Conduct SAR studies by synthesizing analogs with varying substituents on the piperazine ring.
- Evaluate cytotoxicity via MTT assays (IC) and compare with activity in target assays (e.g., antiplatelet or antimicrobial) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Meta-analysis: Compare results across studies (e.g., antiplatelet activity in [32] vs. computational predictions) to identify assay variability .
- Docking Refinement: Re-run molecular docking with updated protein structures (e.g., PDB entries) and solvent models.
- Experimental Validation: Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm mechanisms .
Q. How can computational modeling guide the design of novel 1,2-diacetyl-4-methylpiperazine analogs?
Methodological Answer:
Q. What methodologies identify degradation pathways under oxidative or hydrolytic stress?
Methodological Answer:
Q. How to assess the impact of excipients (e.g., cyclodextrins) on biological activity?
Methodological Answer:
- Conduct dose-response curves with/without excipients in cell-based assays.
- Compare IC values and calculate fold-change in potency.
- Use circular dichroism to detect conformational changes in the compound-excipient complex .
Safety and Compliance
Q. What safety protocols are critical for handling 1,2-diacetyl-4-methylpiperazine in lab settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
